molecular formula C19H16N4 B5257209 5-(1H-indol-3-yl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline

5-(1H-indol-3-yl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline

Cat. No.: B5257209
M. Wt: 300.4 g/mol
InChI Key: ASBMTIXDUWPLHG-UHFFFAOYSA-N
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Description

5-(1H-indol-3-yl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline is a complex heterocyclic compound that combines the structural features of indole, pyrazole, and quinazoline. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Properties

IUPAC Name

5-(1H-indol-3-yl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4/c1-12-10-18-14-7-3-5-9-17(14)21-19(23(18)22-12)15-11-20-16-8-4-2-6-13(15)16/h2-11,19-21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBMTIXDUWPLHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(NC3=CC=CC=C3C2=C1)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-indol-3-yl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of anthranilamides with aldehydes, followed by cyclization reactions to form the quinazoline core . The indole moiety can be introduced through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .

Chemical Reactions Analysis

Types of Reactions

5-(1H-indol-3-yl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinazoline N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

5-(1H-indol-3-yl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(1H-indol-3-yl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1H-indol-3-yl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline is unique due to its combination of indole, pyrazole, and quinazoline moieties, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

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